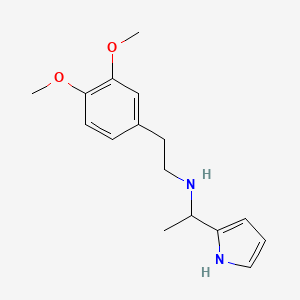

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine

Description

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine is a synthetic phenethylamine derivative featuring a 3,4-dimethoxyphenyl group linked to an ethylamine backbone, with a pyrrole moiety substituted at the terminal nitrogen. Its synthesis likely involves condensation reactions between 2-(3,4-dimethoxyphenyl)ethylamine and pyrrole-containing ketones or aldehydes, as inferred from analogous imine-forming protocols ().

The 3,4-dimethoxyphenyl group is a hallmark of psychoactive compounds (e.g., mescaline analogs) and acetylcholinesterase inhibitors (e.g., rivastigmine derivatives) (). The pyrrole substitution introduces steric and electronic modifications that may alter receptor binding kinetics compared to classical NBOMe compounds ().

Properties

Molecular Formula |

C16H22N2O2 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-pyrrol-2-yl)ethanamine |

InChI |

InChI=1S/C16H22N2O2/c1-12(14-5-4-9-18-14)17-10-8-13-6-7-15(19-2)16(11-13)20-3/h4-7,9,11-12,17-18H,8,10H2,1-3H3 |

InChI Key |

MSWJGXFFWSIMCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CN1)NCCC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-(1H-pyrrol-2-yl)ethanamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine has been studied for various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex molecules.

Biology: Investigating its effects on cellular processes and signaling pathways.

Medicine: Potential therapeutic applications in treating neurological disorders.

Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Phenethylamine Derivatives

Key Observations :

- The pyrrole substitution in the target compound distinguishes it from NBOMe-class hallucinogens, which typically feature methoxybenzyl groups (). This substitution may reduce 5-HT2A binding affinity but introduce selectivity for other targets.

Heterocyclic Amines

Key Observations :

- The pyrrole-substituted ethanamine () lacks the 3,4-dimethoxyphenyl group, rendering it pharmacologically inert compared to the target compound.

- Pyrazole-substituted analogs () may exhibit enhanced metabolic stability due to aromatic nitrogen atoms, whereas the pyrrole in the target compound could confer unique π-stacking interactions.

Pharmacological and Functional Comparisons

- 5-HT2A Receptor Affinity: NBOMe compounds (e.g., 25B-NBOMe) exhibit sub-nanomolar affinity for 5-HT2A receptors, driving hallucinogenic effects ().

- ACE2 Inhibition: A structurally related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, showed moderate ACE2 docking affinity (-5.51 kcal/mol) (). The target compound’s pyrrole group may enhance or diminish this interaction depending on steric compatibility.

- Metabolic Stability: The 3,4-dimethoxyphenyl group is prone to O-demethylation, a common metabolic pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.